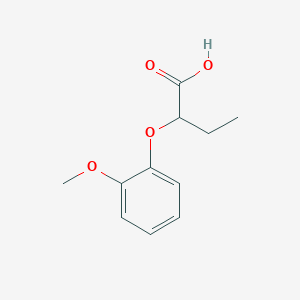

2-(2-Methoxyphenoxy)butanoic acid

Overview

Description

2-(2-Methoxyphenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and chemical reactions that could be relevant to understanding the broader chemical context of 2-(2-Methoxyphenoxy)butanoic acid. For instance, 2-butenoic acid is mentioned as a chemical marker for poly-β-hydroxybutyrate (PHB) in microbial pyrograms . This suggests that 2-butenoic acid and its derivatives, which may include 2-(2-Methoxyphenoxy)butanoic acid, could be significant in the study of microbial metabolites and their identification.

Synthesis Analysis

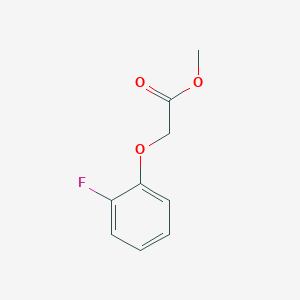

The synthesis of compounds related to 2-(2-Methoxyphenoxy)butanoic acid, such as butenolides, has been achieved through I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans . This method demonstrates the potential for synthesizing complex molecules that contain methoxy groups and butanoic acid moieties. Although the exact synthesis of 2-(2-Methoxyphenoxy)butanoic acid is not described, the principles of catalysis and bond cleavage could be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenoxy)butanoic acid, specifically substituted butenolides, has been determined using X-ray diffraction studies . This technique allows for the precise determination of molecular geometry, which is crucial for understanding the chemical behavior and reactivity of a compound. While the structure of 2-(2-Methoxyphenoxy)butanoic acid itself is not provided, X-ray diffraction would likely be a suitable method for its analysis.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(2-Methoxyphenoxy)butanoic acid. However, the synthesis of related compounds involves the cleavage of methyl-oxygen bonds and subsequent carbon-carbon bond formation . These types of reactions are fundamental in organic synthesis and could be relevant to the chemical reactions that 2-(2-Methoxyphenoxy)butanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenoxy)butanoic acid are not discussed in the provided papers. Nonetheless, the identification of 2-butenoic acid as a chemical marker for PHB in microbial cells suggests that derivatives of butenoic acid may have specific properties that make them detectable in complex biological samples . The properties of 2-(2-Methoxyphenoxy)butanoic acid would likely include its solubility, melting point, and reactivity, which are important for its identification and use in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Reactions

- Adamantan-Amine Reactions : A study by Novakov et al. (2017) explored the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-amine, revealing the formation of butyl ester of the corresponding acid resistant to aminolysis, highlighting a chemical synthesis application (Novakov et al., 2017).

Biological and Medicinal Applications

- GGsTop Synthesis : Watanabe et al. (2017) improved the synthetic route to a γ-glutamyl transpeptidase inhibitor from related compounds, showcasing its application in medicinal chemistry (Watanabe et al., 2017).

- Antimicrobial Activity : Mickevičienė et al. (2015) converted derivatives of 2-(2-hydroxyphenyl)amino butanoic acids to compounds showing antimicrobial activity against various pathogens, signifying its relevance in developing antimicrobial agents (Mickevičienė et al., 2015).

Environmental and Analytical Chemistry

- Herbicide Analysis : Tabani et al. (2013) demonstrated the use of electromembrane extraction and capillary electrophoresis for determining phenoxy acid herbicides, indicating an analytical application in environmental chemistry (Tabani et al., 2013).

- Soil Sorption Studies : Werner et al. (2012) reviewed the sorption of phenoxy herbicides like 2,4-D and related compounds to soil, which is critical for understanding environmental fate and transport of such chemicals (Werner et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxyphenoxy)butanoic acid is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

2-(2-Methoxyphenoxy)butanoic acid acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This regulation results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The selective binding of 2-(2-Methoxyphenoxy)butanoic acid to PPAR-α regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This regulation affects pathways such as butanoate metabolism, metabolic pathways, carbohydrate digestion and absorption, and protein digestion and absorption .

Result of Action

The molecular and cellular effects of 2-(2-Methoxyphenoxy)butanoic acid’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the management of conditions such as hyperlipidaemia .

properties

IUPAC Name |

2-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-8(11(12)13)15-10-7-5-4-6-9(10)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVQAXCKIXYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307608 | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63858-11-7 | |

| Record name | NSC193397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

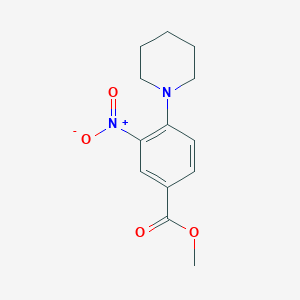

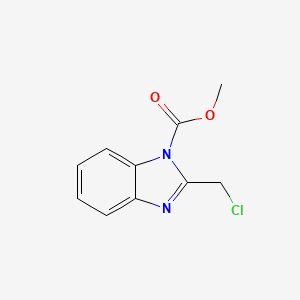

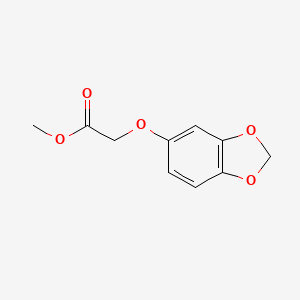

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)

![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)

![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)